7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride
Overview
Description
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride is a chemical compound belonging to the class of cephalosporins, which are a group of β-lactam antibiotics. This compound is known for its antibacterial properties and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The compound, also known as “7-Amino-3 chloromethyl-3-cephem-4-carboxylic Acid p-Methoxybenzyl Ester Hydrochloride” or “7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride”, is a type of β-lactam antibiotic . The primary targets of β-lactam antibiotics are the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Mode of Action
The compound acts by inhibiting the transpeptidase activity of PBPs, which are involved in the final step of cell wall biosynthesis. This inhibition disrupts the cross-linking of peptidoglycan strands, weakening the cell wall and leading to bacterial cell lysis .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway. By inhibiting the PBPs, it prevents the formation of the bacterial cell wall. The downstream effect is the disruption of bacterial growth and proliferation .
Pharmacokinetics
Like other β-lactam antibiotics, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. By disrupting the integrity of the bacterial cell wall, it causes cell lysis and death, effectively eliminating the bacterial infection .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can affect the stability of β-lactam antibiotics, and the presence of β-lactamase-producing bacteria can reduce their efficacy . Therefore, it’s crucial to consider these factors when using this compound for treatment.
Biochemical Analysis
Biochemical Properties
It is known that it is used as an intermediate in the synthesis of Cefazolin, a widely used antibiotic Therefore, it can be inferred that it may interact with enzymes, proteins, and other biomolecules involved in the biosynthesis of Cefazolin
Cellular Effects
The cellular effects of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride are not well-documented. Given its role as a Cefazolin intermediate, it may influence cell function indirectly through the action of Cefazolin. Cefazolin is known to inhibit bacterial cell wall synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be an intermediate in the synthesis of Cefazolin , which acts by binding to penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Metabolic Pathways
Given its role as a Cefazolin intermediate, it may be involved in the metabolic pathways related to the synthesis and metabolism of Cefazolin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride typically involves multiple steps, starting with the preparation of the core cephalosporin structure. The key steps include:
Formation of the Cephem Core: : The initial step involves the formation of the cephem core through a series of reactions, including cyclization and oxidation processes.
Introduction of the Chloromethyl Group: : The chloromethyl group is introduced at the 3-position of the cephem core using appropriate reagents and reaction conditions.
Esterification: : The carboxylic acid group is esterified with p-methoxybenzyl alcohol to form the p-methoxybenzyl ester.
Conversion to Hydrochloride: : The final step involves the conversion of the ester to its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to reduce specific functional groups.
Substitution: : Substitution reactions are used to replace one functional group with another.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents such as thionyl chloride (SOCl₂) and hydrochloric acid (HCl) are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Employed in the study of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: : Investigated for its potential use as an antibacterial agent in the treatment of infections.
Industry: : Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
This compound is compared with other similar cephalosporins, highlighting its uniqueness:
Similar Compounds: : Cephalexin, Cefuroxime, Ceftriaxone, Cefixime.
Uniqueness: : The presence of the chloromethyl group at the 3-position and the p-methoxybenzyl ester group contribute to its distinct chemical properties and antibacterial activity.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S.ClH/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15;/h2-5,12,15H,6-8,18H2,1H3;1H/t12-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIIGHOYDRRHAJ-XRZFDKQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3N)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554722 | |
Record name | (4-Methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113479-65-5 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-(chloromethyl)-8-oxo-, (4-methoxyphenyl)methyl ester, hydrochloride (1:1), (6R,7R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113479-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113479655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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